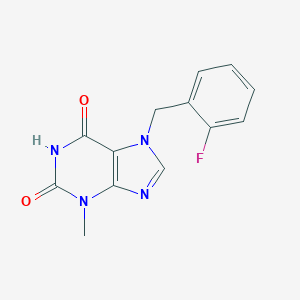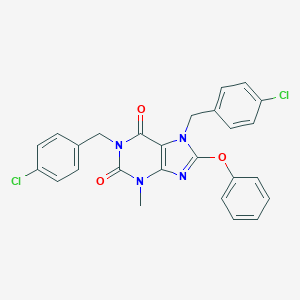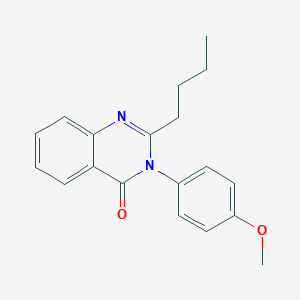![molecular formula C20H13F6N5OS B295496 6-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295496.png)
6-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule featuring a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole derivative, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the formation of the thiadiazolo-pyrimidinone ring system under specific reaction conditions, such as using a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrole and thiadiazolo-pyrimidinone moieties contribute to its overall bioactivity. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: shares similarities with other compounds containing pyrrole, trifluoromethyl, and thiadiazolo-pyrimidinone groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications that may not be present in similar compounds. For example, the presence of multiple trifluoromethyl groups can enhance its stability and bioactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H13F6N5OS |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
(6Z)-6-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H13F6N5OS/c1-9-6-11(10(2)30(9)13-5-3-4-12(8-13)19(21,22)23)7-14-15(27)31-18(28-16(14)32)33-17(29-31)20(24,25)26/h3-8,27H,1-2H3/b14-7-,27-15? |
Clave InChI |
QWFFMOURVNOMBD-RTBHRAJNSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F |
SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(OXOLAN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295413.png)
![7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[2-(METHYLSULFANYL)ETHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295416.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295419.png)
![7-[(2-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295421.png)
![7-[(2-BROMOPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295422.png)
![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)

![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
